1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one
Description
Properties
IUPAC Name |
1,3-dimethyl-6-phenylpyrano[2,3-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-13-11(17)8-12(10-6-4-3-5-7-10)18-14(13)16(2)15-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEVYJRNZCOSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrano-pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research has indicated that derivatives of pyrano[2,3-c]pyrazol-4(1H)-one exhibit significant antioxidant properties. A study highlighted the compound's ability to scavenge free radicals effectively, making it a candidate for developing antioxidant therapies aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory and Analgesic Effects
Several studies have reported the anti-inflammatory and analgesic activities of similar compounds within the pyrano[2,3-c]pyrazol series. For instance, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating conditions like arthritis and acute pain syndromes .
Antiplatelet Activity
The compound has also been investigated for its antiplatelet effects. Research indicates that certain derivatives can inhibit platelet aggregation, which may be beneficial in preventing thrombotic events in cardiovascular diseases .
Materials Science Applications
Fluorescent Properties
this compound has been explored for its fluorescent properties. Its ability to emit light upon excitation makes it a suitable candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The structural characteristics contribute to its stability and efficiency as a fluorophore .
Agricultural Chemistry Applications
Pesticidal Activity
The compound has shown promise in agricultural applications as a potential pesticide. Studies have indicated that derivatives possess insecticidal properties against various agricultural pests. The mechanism appears to involve disrupting the nervous system of insects, leading to paralysis and death .
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| Antioxidant Activities of Pyrano[2,3-c]pyrazol Derivatives | Kuo et al. | Demonstrated significant radical scavenging activity in vitro. |
| Anti-inflammatory Effects of Pyrano Compounds | Abdallah & Zaki | Inhibition of COX enzymes leading to reduced inflammation in animal models. |
| Insecticidal Properties of Pyrano Compounds | Huang et al. | Effective against common agricultural pests with minimal toxicity to non-target species. |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrano[2,3-c]pyrazol-4(1H)-one derivatives differ in substituent positions and functional groups, significantly altering their properties:
Key Observations :
- Substituent Position : Methyl groups at 1/3 positions (target compound) vs. 3/4 () alter steric effects and solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., CN in ) enhance biological activity but reduce fluorescence efficiency compared to phenyl substituents .
Key Observations :
- The target compound’s synthesis via Pd-catalyzed coupling (95% yield for 8a in ) outperforms multicomponent methods (e.g., 58% in ).
- Triflation at position 5 () allows modular derivatization, whereas dihydro analogs require additional reduction steps .
Physical and Optical Properties
Substituents critically influence photophysical behavior:
Key Observations :
- ESIPT Dominance : Compounds with 5-hydroxy or 5-aryl groups exhibit dual fluorescence bands in polar solvents, whereas methylated analogs (e.g., target compound) show suppressed ESIPT .
- Phenyl vs. Heteroaryl : Heteroaryl substituents (e.g., pyridine in ) redshift emission but reduce quantum yields due to charge transfer .
Key Observations :
- Methyl Groups : The target compound’s 1,3-dimethyl groups may improve metabolic stability compared to 3,4-dimethyl analogs () .
Biological Activity
1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of various substituted pyrazoles with phenylpropynoyl chloride under specific conditions. For instance, a method reported by Kuo et al. involves treating 4-acetoacetyl-3-methyl-1-phenyl-2-pyrazolin-5-one with concentrated sulfuric acid to yield the desired compound .
Structural Analysis
The compound features a pyrano[2,3-c]pyrazole core with a phenyl substituent at the 6-position. The molecular structure exhibits planarity due to intramolecular interactions that stabilize the configuration. The dihedral angles between the rings are minimal, indicating strong conjugation within the molecule .
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of pyrano[2,3-c]pyrazole exhibit significant analgesic and anti-inflammatory activities. For example, in studies involving various animal models, compounds similar to this compound demonstrated a reduction in pain responses comparable to standard analgesics like aspirin and ibuprofen . The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrano[2,3-c]pyrazole derivatives. Notably, compounds synthesized from this class have shown activity against a range of bacteria and fungi. For instance, one study reported that certain derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani effectively .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research suggests that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. A specific study highlighted its effectiveness against breast cancer cells by promoting caspase activation and increasing reactive oxygen species (ROS) levels within the cells .
Table of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Analgesic | Comparable to aspirin | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Effective against various fungi | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Analgesic Effects
In a controlled study involving rodents, administration of this compound resulted in a significant decrease in pain response measured by the tail-flick test. This effect was dose-dependent and suggested a central mechanism of action similar to traditional analgesics.
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against common bacterial strains. The results showed that certain modifications to the phenyl group enhanced antimicrobial activity significantly. For instance, derivatives with halogen substitutions exhibited improved efficacy against Staphylococcus aureus compared to their non-substituted counterparts.
Q & A
Basic: What are the established synthetic routes for 1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one?
Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving pyrazolone derivatives, aldehydes, and active methylene compounds. A common approach involves:
- Reagents : 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, aromatic aldehydes, and ethyl cyanoacetate.
- Conditions : Reflux in ethanol with piperidine as a catalyst (0.5 mL) at 80°C for 1–2 hours, followed by recrystallization from ethanol .
- Yield Optimization : Adjusting stoichiometry, solvent polarity, and catalyst loading can improve yields (e.g., 94% reported for derivatives) .
Advanced: How are X-ray crystallography and computational modeling used to resolve structural ambiguities?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example:
- Key Metrics : Mean σ(C–C) = 0.003 Å, R factor = 0.056, confirming planar pyrano-pyrazole fused rings .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) align experimental and theoretical geometries, resolving tautomeric forms .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Distinct signals for methyl groups (δ 2.16 ppm, CH₃), aromatic protons (δ 7.14–8.22 ppm), and carbonyl carbons (δ 207.03 ppm) .
- IR Spectroscopy : Peaks at ~2192 cm⁻¹ (C≡N) and ~3382 cm⁻¹ (O–H) confirm functional groups .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 381.79 with fragmentation patterns matching pyrano-pyrazole cleavage .
Advanced: What strategies improve reaction efficiency in scaled-up syntheses?
Methodological Answer:
- Green Chemistry : Ionic liquids (e.g., [TMBSED][TFA]₂) enhance reaction rates and reduce waste .
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps, reducing byproducts .
- Catalyst Screening : Piperidine derivatives vs. DBU (1,8-diazabicycloundec-7-ene) for regioselectivity control .
Biological: How is anti-inflammatory activity evaluated for this compound?
Methodological Answer:
- In Vitro Assays : COX-1/COX-2 inhibition (IC₅₀ values) using enzyme-linked immunosorbent assays (ELISA) .
- In Vivo Models : Carrageenan-induced paw edema in rats, with dose-dependent reduction in swelling (e.g., 40% inhibition at 50 mg/kg) .
- SAR Insights : Methyl and phenyl groups enhance lipophilicity, improving membrane permeability .
Advanced: How do advanced NMR techniques resolve complex stereochemistry?
Methodological Answer:
- 2D NMR :
- ¹H-¹³C HMBC : Correlates CH₃ groups with carbonyl carbons (δ 160–210 ppm) .
- NOESY : Identifies spatial proximity between phenyl and pyrazole rings, confirming fused-ring conformation .
- 15N NMR : Assigns nitrogen environments (pyrazole vs. lactam nitrogens) with δ 120–150 ppm shifts .
Mechanistic: What intermediates govern the formation of pyrano-pyrazole derivatives?
Methodological Answer:
Proposed mechanism:
Knoevenagel Condensation : Aldehyde and active methylene compound form α,β-unsaturated ketone.
Michael Addition : Pyrazolone attacks the ketone, forming a six-membered ring.
Cyclization : Intramolecular lactonization or dehydration completes the pyrano-pyrazole core .
Evidence : Isolation of intermediates (e.g., enolates) via TLC monitoring .
Structure-Activity Relationship (SAR): How do substituents modulate bioactivity?
Methodological Answer:
-
Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance COX-2 selectivity (IC₅₀ = 0.8 µM vs. 5.2 µM for COX-1) .
-
Hydrophobic Substituents (e.g., propyl, naphthyl): Improve binding to hydrophobic enzyme pockets (ΔG = −9.2 kcal/mol) .
-
Data Table :
Derivative R Group IC₅₀ (COX-2, µM) Log P 4a 4-F-C₆H₄ 1.2 3.1 4b 4-Cl-C₆H₄ 0.8 3.8 4j Coumarin 0.5 4.5
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
